(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O5S2/c1-27-8-7-23-15-5-4-13(30(2,25)26)10-17(15)29-19(23)22-18(24)11-28-16-6-3-12(20)9-14(16)21/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXSIANXUPRVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves several steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution reactions, often using 2-methoxyethyl chloride in the presence of a base.
Attachment of the Methylsulfonyl Group: This step involves sulfonation, typically using methylsulfonyl chloride and a base such as triethylamine.
Coupling with 2,4-Dichlorophenoxyacetic Acid: The final step involves coupling the benzo[d]thiazole derivative with 2,4-dichlorophenoxyacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with thiazole and benzo-thiazole moieties exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit cancer cell proliferation in various types of cancer, including liver cancer (Hep3B). The compound mentioned has structural similarities to these derivatives, suggesting it may also possess similar anticancer activity.
- Case Study : A study on benzodioxole derivatives demonstrated that certain compounds induced cell cycle arrest in the G2-M phase and reduced α-fetoprotein secretion in Hep3B cells. This suggests a strong potential for (Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide to be evaluated for its anticancer effects in preclinical models .
Inhibition of Acetylcholinesterase
The compound's structure may also allow it to act as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer’s disease. Compounds that inhibit this enzyme can help increase acetylcholine levels, potentially improving cognitive function.
- Research Insight : A study on similar compounds indicated strong acetylcholinesterase inhibitory activity with IC50 values as low as 2.7 µM, suggesting that this compound could be explored for similar therapeutic applications .
Pesticidal Activity
Compounds containing the dichlorophenoxy group have been widely researched for their pesticidal properties. This specific compound may exhibit herbicidal or fungicidal activities due to its structural characteristics.
- Case Study : Research has shown that certain thiazole derivatives can be effective as fungicides against plant pathogens. The combination of thiazole and phenoxy groups could enhance the efficacy of this compound against various agricultural pests .
Plant Growth Regulation
The potential use of this compound as a plant growth regulator is another area of interest. Its ability to influence plant hormone activity could lead to enhanced growth or resistance against environmental stressors.
- Research Insight : Studies on related compounds indicate that they can modulate plant growth by affecting auxin pathways, which are crucial for plant development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationships of compounds similar to this compound is essential for optimizing its applications.
| Structural Feature | Activity Type | Observations |
|---|---|---|
| Dichlorophenoxy group | Anticancer | Enhances interaction with cancer cell receptors |
| Thiazole ring | Acetylcholinesterase inhibition | Potential for cognitive enhancement |
| Methoxyethyl substituent | Pesticidal | May increase solubility and bioavailability |
Mechanism of Action
The mechanism of action of (Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby modulating cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzothiazole Modifications
Target Compound
- 3-Substituent : 2-Methoxyethyl (–CH₂CH₂OCH₃) balances solubility and membrane permeability.
Patent Analogs (EP3348550A1, 2018)
- 6-Substituent : Trifluoromethyl (–CF₃) in compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
- Impact : –CF₃ is strongly electron-withdrawing, improving metabolic stability but reducing solubility compared to –SO₂CH₃.
- Acetamide Substituents: Methoxyphenyl or phenyl groups (e.g., 3-methoxyphenyl).
Acta Poloniae Derivative (2015)
- 5,6-Substituents: Dimethyl groups in 2-(5,6-dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide. Impact: Dimethyl groups increase lipophilicity, while the sulfamoyl (–SO₂NH₂) group enhances solubility via hydrogen bonding.
Pharmacokinetic and Electronic Properties
Biological Activity
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of 2,4-dichlorophenoxy and methylsulfonyl groups may contribute to its unique interactions with biological targets.
Structural Formula
- Anticancer Activity : Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has shown selective cytotoxicity against various cancer cell lines, including those derived from breast (MCF-7), lung (A549), and cervical (HeLa) cancers.
- Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit key enzymes involved in tumor progression. For instance, they may affect the activity of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
Case Studies and Research Findings
Recent studies have evaluated the anticancer efficacy of related compounds. For example:
- A study reported that a related benzothiazole derivative demonstrated an IC50 value of 2.02 µM against A549 cells, indicating strong antiproliferative activity .
- Another investigation highlighted the importance of the methylsulfonyl group in enhancing the compound's interaction with cancer cells, potentially leading to increased apoptosis .
Data Table: Biological Activity Overview
| Activity Type | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 13.65 | |
| Anticancer | HeLa | 2.059 | |
| Anticancer | A549 | 2.02 | |
| AChE Inhibition | Rat Diaphragm | Significant Decrease |
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. The presence of dichlorophenoxy moieties has been associated with various toxicological effects in animal models, including neurotoxicity and myopathy .
Toxicity Studies
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
